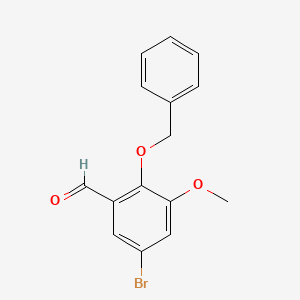
2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde
Overview
Description
2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13BrO3 It is characterized by the presence of a benzyl ether, a bromine atom, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde typically involves the following steps:
Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxybenzaldehyde using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3).
Benzylation: The benzyl ether can be formed by reacting the hydroxyl group with benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaN3 in dimethylformamide (DMF), KCN in aqueous ethanol.
Major Products Formed
Oxidation: 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid.
Reduction: 2-(Benzyloxy)-5-bromo-3-methoxybenzyl alcohol.
Substitution: 2-(Benzyloxy)-5-azido-3-methoxybenzaldehyde, 2-(Benzyloxy)-5-cyano-3-methoxybenzaldehyde.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the design and synthesis of novel materials with unique properties, such as liquid crystals and polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the benzyl ether, bromine, and methoxy groups can influence its binding affinity and specificity. Additionally, the compound may participate in various biochemical pathways, modulating cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-3-methoxybenzaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.
2-(Benzyloxy)-5-chloro-3-methoxybenzaldehyde: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
2-(Benzyloxy)-5-fluoro-3-methoxybenzaldehyde: Contains a fluorine atom, offering different electronic and steric effects compared to bromine.
Uniqueness
2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyl ether and methoxy groups provide stability and influence its interaction with biological targets.
Properties
IUPAC Name |
5-bromo-3-methoxy-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-8-13(16)7-12(9-17)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHMNLDJWFVXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)
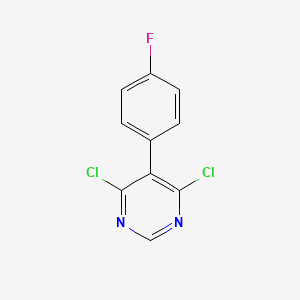
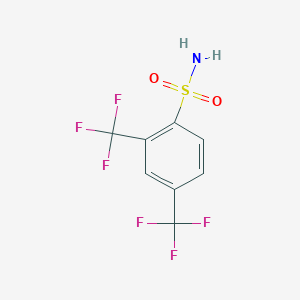
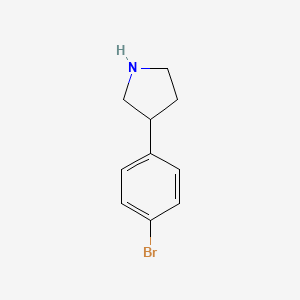
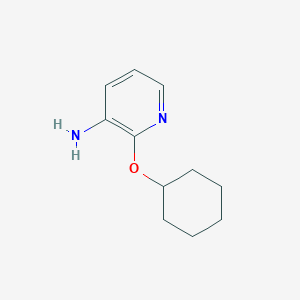
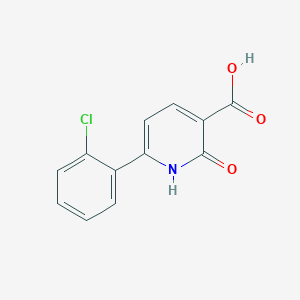
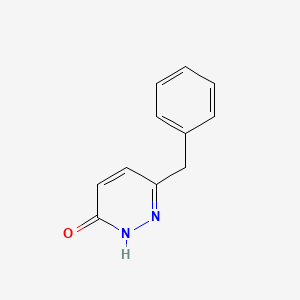
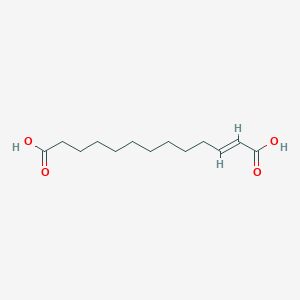
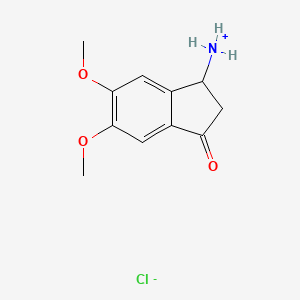
![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)
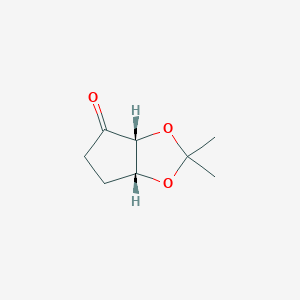
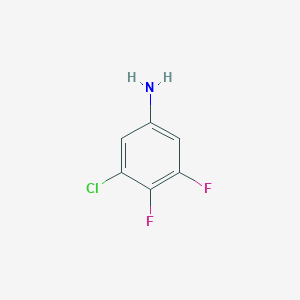
![4-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3034246.png)
![12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione](/img/structure/B3034248.png)
